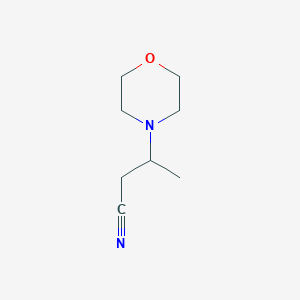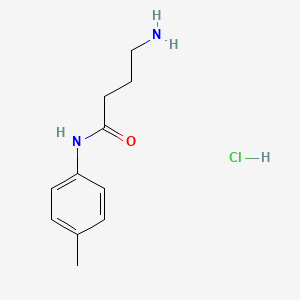![molecular formula C21H17FN6O B2546200 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200858-47-3](/img/structure/B2546200.png)
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H17FN6O and its molecular weight is 388.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Estrogen Receptor Degradation and Antagonism
The compound has been investigated for its role as a selective estrogen receptor degrader (SERD) and antagonist, particularly in the treatment of ER+ breast cancer. A study by Scott et al. (2020) describes the optimization of tricyclic indazoles, leading to the identification of a highly potent SERD with a pharmacological profile comparable to fulvestrant in degrading ERα in cell lines. The compound exhibited favorable properties for oral administration and showed potent in vivo activity in mouse xenograft models, advancing to clinical trials (Scott et al., 2020).
Antibacterial Applications
The antibacterial potential of similar compounds has been a focus of research. For instance, Frigola et al. (1995) synthesized a series of stereochemically pure 7-azetidinylquinolones to explore the effects of chirality on potency and efficacy. The study found that absolute stereochemistry at the azetidine and oxazine rings was crucial for increasing in vitro activity and oral efficacy (Frigola et al., 1995). Another study by Kuramoto et al. (2003) focused on fluoroquinolones, discovering that certain structural combinations led to potent antibacterial activity against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Applications in Nicotinic Receptor Imaging
The azetidine derivative A-85380, a compound closely related to the one , was studied by Doll et al. (1999) for its potential in nicotinic acetylcholine receptor (nAChR) imaging. The fluoro derivative of A-85380 showed promising properties for PET imaging of central nAChRs, suggesting its application in brain imaging (Doll et al., 1999).
Properties
IUPAC Name |
2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c22-16-3-4-17-19(8-16)24-13-25-21(17)27-10-14(11-27)12-28-20(29)6-5-18(26-28)15-2-1-7-23-9-15/h1-9,13-14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCYZMQDGFUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)
![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)
![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)
![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)
![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)
![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

